1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde is an organic compound with the molecular formula C₁₄H₁₂S It is a derivative of dibenzothiophene, which is a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the formylation of 1,4-dimethyldibenzothiophene using Vilsmeier-Haack reaction conditions. This reaction typically employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents to introduce the formyl group at the 2-position of the dibenzothiophene ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound can be produced on a laboratory scale using the aforementioned synthetic routes. Scaling up these methods for industrial production would require optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: 1,4-Dimethyldibenzo[b,d]thiophene-2-carboxylic acid.
Reduction: 1,4-Dimethyldibenzo[b,d]thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1,4-dimethyldibenzo[b,d]thiophene-2-carbaldehyde depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context .
Comparison with Similar Compounds
1,4-Dimethyldibenzo[b,d]thiophene-2-carbaldehyde can be compared with other similar compounds, such as:
1,4-Dimethyldibenzothiophene: Lacks the formyl group, making it less reactive in certain chemical transformations.
Dibenzothiophene-2-carbaldehyde: Lacks the methyl groups, which can influence its electronic properties and reactivity.
1,4-Dimethyldibenzofuran-2-carbaldehyde: Contains an oxygen atom instead of sulfur, leading to different chemical and physical properties.
Properties
CAS No. |
21339-66-2 |
---|---|
Molecular Formula |
C15H12OS |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1,4-dimethyldibenzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C15H12OS/c1-9-7-11(8-16)10(2)14-12-5-3-4-6-13(12)17-15(9)14/h3-8H,1-2H3 |
InChI Key |
XQJKKQKGRYUDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C2=C1SC3=CC=CC=C32)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.